molecular formula C8H14ClN B1527154 1-Azaspiro[4.4]non-7-ene hydrochloride CAS No. 1332528-43-4

1-Azaspiro[4.4]non-7-ene hydrochloride

Cat. No. B1527154
CAS RN: 1332528-43-4
M. Wt: 159.65 g/mol
InChI Key: XWTKZQXSJYMYKW-UHFFFAOYSA-N
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Description

1-Azaspiro[4.4]non-7-ene hydrochloride is a chemical compound with the CAS Number: 922494-92-6 . It has a molecular weight of 159.66 and its IUPAC name is 1-azaspiro [4.4]non-7-ene hydrochloride . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N.ClH/c1-2-5-8(4-1)6-3-7-9-8;/h1-2,9H,3-7H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 159.66 . The compound is typically stored in a refrigerated environment .

Scientific Research Applications

Natural Product Synthesis and Biological Activities

  • Insect Repellent Properties : A compound closely related to 1-Azaspiro[4.4]non-7-ene hydrochloride, identified as polyzonimine, was found in the defensive secretion of a millipede. It serves as a repellent to ants and a topical irritant to insects, showcasing the potential of azaspirocycles in developing natural insect repellents (Smolanoff et al., 1975).

  • Synthetic Applications : The utility of this compound in synthetic chemistry has been demonstrated through its role in the modular synthesis towards complex alkaloids like (±)-cephalotaxine, showcasing its importance in constructing key structural motifs (Huang et al., 2015).

Chemical Synthesis and Drug Development

  • Dipeptide Synthons : The compound has been explored as a building block in peptide synthesis, exemplified by the synthesis of novel dipeptide synthons for potential application in medicinal chemistry and drug development (Suter et al., 2000).

  • Bioorthogonal Chemistry : Azaspiroalkenes, including derivatives of 1-Azaspiro[4.4]non-7-ene, have shown promise in bioorthogonal chemistry for their water solubility and reactivity, paving the way for applications in biological labeling and molecular imaging (An et al., 2018).

  • Antiviral Activities : The scaffold of 1-Azaspiro[4.4]non-7-ene has been utilized in the synthesis of compounds with potential antiviral activities, particularly against human coronavirus, highlighting its relevance in antiviral drug development (Apaydın et al., 2019).

Novel Methodologies and Material Sciences

  • Synthetic Methodologies : The azaspiro[4.4]non-7-ene framework has facilitated the development of new synthetic methodologies, enabling the efficient construction of complex molecular architectures important for pharmaceuticals and material sciences (Nagasaka et al., 1997).

  • Phytopathogenic Fungus Metabolites : Research into secondary metabolites from phytopathogenic fungi led to the discovery of compounds with the 1-oxa-7-azaspiro[4.4]non-2-ene core, expanding the understanding of natural product chemistry and potential agricultural applications (Narmani et al., 2018).

properties

IUPAC Name

1-azaspiro[4.4]non-7-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-2-5-8(4-1)6-3-7-9-8;/h1-2,9H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTKZQXSJYMYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=CC2)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1332528-43-4
Record name 1-Azaspiro[4.4]non-7-ene, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332528-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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